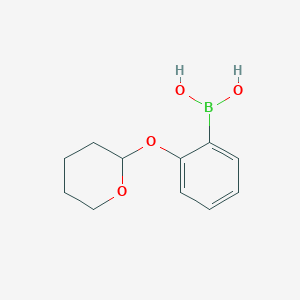
2-(Tetrahydropyran-2-yloxy)phenylboronic acid
Vue d'ensemble
Description
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a chemical compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The compound is also known by other names such as [2-(oxan-2-yloxy)phenyl]boronic acid and 2-HYDROXYPHENYLBORONIC ACID THP-ETHER .
Molecular Structure Analysis
The InChI code for “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is 1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s canonical SMILES representation is B(C1=CC=CC=C1OC2CCCCO2)(O)O .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” are not available, it’s known that phenylboronic acids are versatile compounds used in various chemical reactions . They’re particularly useful in Suzuki-Miyaura cross-coupling reactions.
Physical And Chemical Properties Analysis
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 and a topological polar surface area of 58.9 Ų. Its exact mass and monoisotopic mass are both 222.1063391 g/mol. The compound has a complexity of 212.
Applications De Recherche Scientifique
1. Catalyst in Synthesis
Phenylboronic acid, a non-toxic compound, is utilized as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans. This method offers advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).
2. Activation of Double Bonds
A tetrahydropyran-2-yloxy-group activates double bonds in cyclohexene or cyclohexadiene systems, similar to an amino group. This leads to efficient reactions with αβ-unsaturated carbonyl derivatives, producing good yields of 2-substituted cyclohexanones or cyclohexenones (Birch et al., 1970).
3. Carbohydrate Chemistry
Phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters useful in synthesizing specifically substituted or oxidized sugar derivatives. It also assists in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings (Ferrier, 1972).
4. Cross-Coupling Reactions
Phenylboronic acid is utilized in Pd-catalyzed cross-coupling reactions with 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, leading to regioselective synthesis of substituted purines. These reactions offer pathways to synthesize diverse purine derivatives (Hocek et al., 2004).
5. Synthesis of Nanoparticles
Phenylboronic acid-functionalized pyrene derivatives have been used to create hydrophilic nanorods for specific and efficient imaging of sialic acids on living cells. These nanorods offer benefits like excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties, with potential applications in photodynamic therapy (Li & Liu, 2021).
6. Synthesis of Heterocycles
Tetrahydropyran-2-yloxy groups are instrumental in the synthesis of various heterocycles. For instance, the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol involves a two-step process including acid-catalyzed protection and hydride reduction. This method demonstrates effective scale-up possibilities for the production of heterocyclic compounds (Donners et al., 2002).
Orientations Futures
“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity. It’s also used in the synthesis of organic semiconductors . These applications suggest potential future directions in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
[2-(oxan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKRMUSMQFLZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675158 | |
| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-2-yloxy)phenylboronic acid | |
CAS RN |
502159-01-5 | |
| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)

![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)
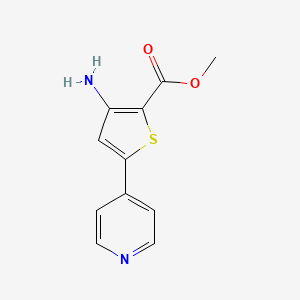
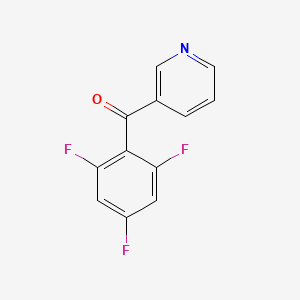
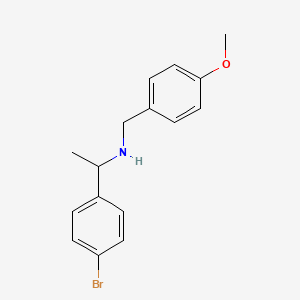
![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)
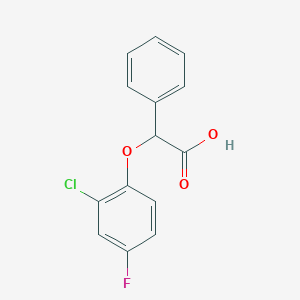

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)
